2-Chloro-6-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-Chloro-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-bromoimidazo[1,2-a]pyridine
- 2-Chloro-6-fluoroimidazo[1,2-a]pyridine
- 2-Iodo-6-bromoimidazo[1,2-a]pyridine
Uniqueness
2-Chloro-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the development of novel compounds with enhanced biological and chemical properties .
Properties
Molecular Formula |
C7H4ClIN2 |
---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-chloro-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H |
InChI Key |
HWMBPTODRVFOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)Cl |
Origin of Product |
United States |
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